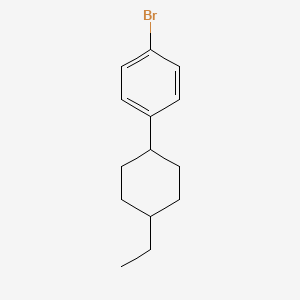

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-4-(4-ethylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNPLXSOLSAKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543510 | |

| Record name | trans-1-Bromo-4-(4-ethylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91538-82-8 | |

| Record name | trans-1-Bromo-4-(4-ethylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Brom-4-(4-trans-ethylcyclohexyl)-benzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

CAS Number: 91538-82-8

This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, a key intermediate in the fields of materials science and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the formulation of liquid crystals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Analogs

| Property | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene |

| CAS Number | 86579-53-5 | 79832-89-6 |

| Molecular Formula | C15H21Br | C17H25Br |

| Molecular Weight | 281.23 g/mol | 309.28 g/mol |

| Boiling Point | 332.1 °C at 760 mmHg | 363 °C at 760 mmHg |

| Density | 1.167 g/cm³ | 1.129 g/cm³ |

| Refractive Index | 1.524 | 1.518 |

| Flash Point | 149.4 °C | 165.9 °C |

Data for analogs is provided for estimation purposes.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic pathway is the bromination of 4-(trans-4-ethylcyclohexyl)benzene. While a specific detailed protocol for the ethyl derivative is not widely published, the general procedure for similar compounds involves the electrophilic aromatic substitution of the corresponding alkylcyclohexylbenzene.

Another significant reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction, where it serves as a precursor for the synthesis of more complex molecules, particularly for liquid crystal materials.[1][2]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide, such as this compound, with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)2/PPh3)

-

Base (e.g., K2CO3, KOH)

-

Solvent (e.g., water/TBAB)

-

Tetradecane (internal standard for GC analysis)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst precursor.

-

Add the base and the solvent system.

-

The reaction mixture is stirred at a specific temperature (e.g., 60-100 °C) for a designated period (e.g., 2-24 hours).

-

The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

The crude product is then purified, typically by column chromatography or recrystallization.

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials for advanced display technologies like LCDs and OLEDs.[3][4][5] Its molecular structure, featuring a rigid aromatic core and a flexible cyclohexyl group, contributes to the desirable mesomorphic properties of the resulting liquid crystals.

It is also utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Spectroscopic Data

While specific spectroscopic data for this compound is scarce in public databases, data for analogous compounds can provide an indication of the expected spectral characteristics.

Table 2: Spectroscopic Data for Related Compounds

| Compound | 1H NMR Data | 13C NMR Data | Mass Spectrum (m/z) |

| 1-Bromo-4-cyclohexylbenzene | Spectral data available, but specific shifts not detailed in the provided search results. | Spectral data available, but specific shifts not detailed in the provided search results. | Molecular Ion (M+): ~238/240 (due to Br isotopes) |

| 1-Bromo-4-ethylbenzene | Spectral data available, but specific shifts not detailed in the provided search results. | Spectral data available, but specific shifts not detailed in the provided search results. | Molecular Ion (M+): ~184/186 (due to Br isotopes) |

Signaling Pathways and Experimental Workflows

Currently, there is no available information in the searched literature detailing the involvement of this compound in any specific biological signaling pathways. Its primary role in a pharmaceutical context is as a building block in the synthesis of active pharmaceutical ingredients.

The logical workflow for its application in materials science, particularly in the development of liquid crystals, is outlined below.

Caption: Logical workflow for the synthesis of liquid crystals.

References

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and primary applications of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, a key intermediate in the fields of materials science and pharmaceuticals.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes its known properties and provides data for closely related analogs for comparative purposes.

| Property | This compound | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | 1-Bromo-4-(trans-4-butylcyclohexyl)benzene | 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene |

| CAS Number | 1228880-66-7[1] | 86579-53-5 | 516510-78-4 | 79832-89-6[2] |

| Molecular Formula | C₁₄H₁₉Br[1] | C₁₅H₂₁Br | C₁₆H₂₃Br[3] | C₁₇H₂₅Br[2] |

| Molecular Weight | 267.20 g/mol [1] | 281.23 g/mol | 295.26 g/mol [3] | 309.3 g/mol [2] |

| Boiling Point | No data available | No data available | 347.7 ± 21.0 °C (Predicted)[4] | No data available |

| Density | No data available | No data available | 1.147 ± 0.06 g/cm³ (Predicted)[4] | No data available |

| Water Solubility | No data available | No data available | ~0.000505 mg/mL[3] | No data available |

| Appearance | No data available | Solid[5] | White crystalline powder[4] | White solid powder[6] |

Applications in Industry and Research

1-Bromo-4-(trans-4-alkylcyclohexyl)benzenes are versatile intermediates with significant applications in several high-technology sectors. Their rigid core structure combined with a flexible alkyl chain makes them ideal for the synthesis of advanced materials.

| Industry Sector | Specific Application |

| Materials Science | A crucial building block for the synthesis of liquid crystal monomers used in advanced display technologies such as Liquid Crystal Displays (LCDs) and Organic Light Emitting Diodes (OLEDs).[7][8][9] The trans-cyclohexyl group contributes to desirable properties like high thermal stability and low viscosity in the final liquid crystal mixtures.[7] |

| Pharmaceuticals | Serves as a key intermediate in the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[7][10] These compounds are often utilized in drug discovery and development, particularly for creating novel therapeutic agents.[7] The bromo-functional group allows for a variety of chemical modifications, such as in palladium-catalyzed cross-coupling reactions.[7] |

| Agrochemicals | Used in the synthesis of certain agrochemical products for crop protection.[7][10] |

| Specialty Chemicals | Employed in the manufacturing of various specialty chemicals where high purity and specific molecular architectures are required.[9] |

Experimental Protocols

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

4-(trans-4-ethylcyclohexyl)benzene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., a chlorinated solvent like dichloromethane or a non-polar solvent like carbon tetrachloride)

-

A catalyst (e.g., Iron(III) bromide, FeBr₃, if using Br₂)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trans-4-ethylcyclohexyl)benzene in the chosen solvent.

-

Bromination:

-

Using NBS: Add N-Bromosuccinimide to the solution. The reaction may require an initiator, such as a radical initiator or light, and is typically heated to reflux.

-

Using Br₂: Add a catalytic amount of FeBr₃ to the solution. Slowly add a stoichiometric amount of Bromine (Br₂) dropwise at a controlled temperature, often at or below room temperature, to ensure selective bromination at the para-position.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine. Subsequently, wash the organic layer with sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[3]

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Follow standard laboratory safety procedures throughout the experiment.

Visualizations

The following diagrams illustrate the synthetic pathway and a primary application workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Application workflow in liquid crystal synthesis.

References

- 1. 1-BROMO-4-(4'-ETHYLCYCLOHEXYL)BENZENE CAS#: 1228880-66-7 [chemicalbook.com]

- 2. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-Bromo-4-(trans-4-butylcyclohexyl)benzene | 516510-78-4 [smolecule.com]

- 4. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene CAS#: 516510-78-4 [amp.chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. en.xhtechgroup.com [en.xhtechgroup.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. openpr.com [openpr.com]

synthesis pathway for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for this compound, a compound of interest in materials science and as a potential intermediate in pharmaceutical synthesis. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability.

Introduction

This compound is a disubstituted benzene derivative featuring a bromine atom and a trans-4-ethylcyclohexyl group in a para configuration. The synthesis of such molecules requires careful consideration of regioselectivity and stereoselectivity to obtain the desired isomer. This guide focuses on a robust and well-documented approach: the Friedel-Crafts acylation of bromobenzene followed by a Clemmensen reduction. This method is advantageous as it avoids the potential for carbocation rearrangements and polyalkylation often associated with Friedel-Crafts alkylation.

Proposed Synthesis Pathway

The synthesis is proposed to proceed in two main steps, starting from commercially available materials:

-

Friedel-Crafts Acylation: Reaction of bromobenzene with trans-4-ethylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst to form (4-bromophenyl)(trans-4-ethylcyclohexyl)methanone.

-

Clemmensen Reduction: Reduction of the ketone intermediate to yield the final product, this compound.

This pathway is illustrated in the workflow diagram below.

IUPAC name for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

This guide provides a comprehensive overview of this compound, a key intermediate in the fields of materials science and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Identity and Properties

This compound is an organic compound featuring a brominated benzene ring linked to an ethyl-substituted cyclohexane ring. The trans stereochemistry of the cyclohexane substituents is a critical feature, imparting a linear and rigid molecular shape that influences its material properties.

Table 1: Chemical and Physical Properties of this compound and Related Analogs

| Property | Value for this compound | Value for 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (Analog) |

| IUPAC Name | This compound | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene |

| CAS Number | 1228880-66-7[1] | 86579-53-5[2] |

| Molecular Formula | C₁₄H₁₉Br[1] | C₁₅H₂₁Br[2] |

| Molecular Weight | 267.21 g/mol [1] | 281.23 g/mol [2] |

| Physical State | White to off-white crystalline solid (Expected) | White to off-white crystalline solid[2] |

| Boiling Point | Not available | 332.1 °C at 760 mmHg[2] |

| Density | Not available | 1.167 g/cm³[2] |

| Flash Point | Not available | 149.4 °C[2] |

| Refractive Index | Not available | 1.524[2] |

| LogP | Not available | 5.523[2] |

Spectroscopic Data (Predicted)

-

¹H NMR: Protons on the benzene ring would appear as two doublets in the aromatic region (~7.0-7.5 ppm). The protons on the cyclohexane ring and the ethyl group would appear in the aliphatic region (~0.8-2.5 ppm).

-

¹³C NMR: Aromatic carbons would show signals in the ~120-140 ppm range, with the carbon attached to the bromine atom being downfield. Aliphatic carbons of the cyclohexane and ethyl groups would appear in the ~10-50 ppm range.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C=C stretching for the benzene ring, and a C-Br stretching vibration in the lower wavenumber region.

-

Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 266 and 268. Fragmentation would likely involve the loss of the ethyl group and cleavage of the cyclohexane ring.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of a carbon-carbon bond between the benzene and cyclohexane moieties. Palladium-catalyzed cross-coupling reactions are a common and versatile method for this purpose. An alternative route involves a Wittig-Horner reaction followed by hydrogenation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

The Suzuki-Miyaura reaction is a robust method for creating biaryl compounds.[6] This hypothetical protocol involves the coupling of a boronic acid derivative with an aryl halide.

Caption: Conceptual Structure-Activity Relationship (SAR) based on the core scaffold.

Conclusion

This compound is a specialized chemical intermediate with significant utility. Its well-defined, rigid structure makes it an ideal precursor for liquid crystal materials. In the realm of drug discovery and development, its utility as a synthetic building block, particularly for creating complex molecules via cross-coupling chemistry, positions it as a valuable tool for medicinal chemists. Further research into the biological activities of its derivatives could open new avenues for its application in developing novel therapeutics.

References

- 1. 1-BROMO-4-(4'-ETHYLCYCLOHEXYL)BENZENE CAS#: 1228880-66-7 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Bromo-4-cyclohexylbenzene(25109-28-8) 1H NMR [m.chemicalbook.com]

- 4. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 5. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

Solubility Profile of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a halogenated aromatic compound with a structure that suggests its utility in various applications, including as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. A critical physicochemical property governing its application in solution-based processes is its solubility in organic solvents. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on qualitative predictions based on its molecular structure and established solubility principles.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1][2] this compound possesses a nonpolar alkylcyclohexyl group and a substituted benzene ring, with the bromine atom introducing a degree of polarity. Overall, the molecule is predominantly nonpolar.

Based on its structure, the following qualitative solubility profile in common organic solvents is predicted:

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | High | The large nonpolar ethylcyclohexyl and benzene moieties of the solute will have strong van der Waals interactions with nonpolar solvent molecules.[3] |

| Slightly Polar | Diethyl Ether, Dichloromethane | Good | These solvents have a slight polarity that can interact with the polar C-Br bond, while their organic nature is compatible with the nonpolar parts of the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of these solvents is higher, potentially leading to a lower affinity for the largely nonpolar solute. However, some solubility is expected due to dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen bonding network of protic solvents like alcohols would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. The larger the non-polar part of a molecule, the less soluble it is in polar solvents.[4] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The significant difference in polarity and the inability of the solute to effectively participate in the strong intermolecular forces of these solvents (especially the hydrogen bonding in water) would result in negligible solubility. Halogenated hydrocarbons tend to be soluble in hydrophobic solvents.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid compound in a liquid solvent.[6][7][8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator or water bath)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Thermometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved solute is the final mass of the flask minus the initial mass of the empty flask.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL: (Mass of dissolved solute in g / Volume of solvent in mL) x 100

-

To calculate solubility in mol/L: (Mass of dissolved solute in g / Molecular weight of solute in g/mol ) / Volume of solvent in L

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Thermal Stability of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide

Affiliation: Google Research

Abstract

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is an organic compound featuring a brominated benzene ring attached to an ethylcyclohexyl group. Its structure suggests potential applications in areas such as liquid crystal synthesis, as a pharmaceutical intermediate, or as a building block in organic electronics. In these applications, understanding the thermal stability of the molecule is critical for predicting its shelf-life, processing parameters, and degradation pathways.

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. Key parameters for assessing thermal stability include the onset of decomposition temperature, the temperature of maximum weight loss, and the identification of phase transitions such as melting and boiling points. This guide will provide the foundational knowledge and experimental framework for determining these properties for this compound.

Expected Thermal Stability and Physicochemical Properties

Based on the analysis of related brominated and alkyl-substituted aromatic compounds, the following characteristics regarding the thermal stability of this compound can be anticipated:

-

Decomposition Onset: The thermal decomposition is likely initiated by the cleavage of the carbon-bromine bond, which is generally the weakest bond in such structures. The presence of the bulky and saturated ethylcyclohexyl group may offer some steric hindrance, potentially increasing the thermal stability compared to simpler brominated benzenes.

-

Decomposition Products: Thermal degradation of brominated aromatic compounds can lead to the formation of various smaller molecules.[1] The primary decomposition products are expected to be hydrogen bromide (HBr) and various hydrocarbon fragments resulting from the breakdown of the ethylcyclohexyl and benzene rings.

-

Phase Transitions: The compound is expected to exhibit a distinct melting point and boiling point. These can be precisely determined using Differential Scanning Calorimetry (DSC).

The following table presents hypothetical yet realistic thermal analysis data for this compound, which serves as a template for presenting experimental results.

| Parameter | Technique | Hypothetical Value | Unit |

| Melting Point (Tm) | DSC | 85 - 95 | °C |

| Boiling Point (Tb) | DSC/TGA | 320 - 340 | °C |

| Onset of Decomposition (Tonset) | TGA | ~ 350 | °C |

| Temperature of Max. Weight Loss | TGA | ~ 380 | °C |

| Residual Mass @ 600°C | TGA | < 5 | % |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2]

Objective: To determine the decomposition temperature and residual mass of the compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset of decomposition temperature (Tonset) from the initial significant mass loss.

-

Identify the temperature of the maximum rate of mass loss from the peak of the first derivative of the TGA curve.

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to identify phase transitions like melting and crystallization.

Objective: To determine the melting point and enthalpy of fusion of the compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C for 3 minutes.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 150°C) at a heating rate of 10°C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25°C at a rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic event.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow of experiments to characterize the thermal stability of this compound.

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

The primary decomposition pathway for this compound under inert conditions is hypothesized to begin with the homolytic cleavage of the C-Br bond, followed by further fragmentation.

Caption: Proposed thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently scarce, this technical guide provides a robust framework for its determination and interpretation. By following the detailed protocols for TGA and DSC, researchers can obtain reliable data on its decomposition and phase transition behavior. The proposed decomposition pathway, initiated by the cleavage of the C-Br bond, offers a chemically reasonable starting point for more in-depth mechanistic studies. This information is crucial for the safe and effective application of this compound in its intended fields.

References

discovery and history of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, properties, and applications of this compound, a key intermediate in the development of liquid crystals and specialty organic molecules.

Introduction

This compound is a brominated aromatic compound with a distinctive trans-cyclohexyl structure. This molecular arrangement imparts desirable properties such as thermal stability and low viscosity, making it a valuable component in the formulation of advanced liquid crystal materials for display technologies. Beyond its role in liquid crystal displays (LCDs), this compound serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the development of pharmaceuticals and other specialty chemicals.

While the broader class of 4-alkylcyclohexyl bromobenzenes has been extensively utilized, the ethyl-substituted variant, this compound, holds specific importance for fine-tuning the mesomorphic properties of liquid crystal mixtures. Its synthesis and characterization are therefore of significant interest to researchers in materials science and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its application in various synthetic and formulation processes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91538-82-8[1][2][3][4], 1228880-66-7[5] |

| Molecular Formula | C₁₄H₁₉Br[1] |

| Molecular Weight | 267.20 g/mol [1] |

| MDL Number | MFCD08275628[1] |

| InChI Key | UZNPLXSOLSAKGB-UHFFFAOYSA-N[1] |

| SMILES Code | CC[C@H]1CC--INVALID-LINK--CC1[1] |

Synthesis and Experimental Protocols

While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for related 4-alkylcyclohexyl bromobenzenes. A plausible synthetic pathway is adapted from methodologies described for similar compounds, such as in Chinese patent CN103242133A, which details the synthesis of related structures.[5][6]

A general synthetic approach involves the following key transformations:

-

Formation of a Substituted Cyclohexane Ring: This often starts with a commercially available cyclohexanone derivative which is then alkylated to introduce the ethyl group.

-

Aromatic Moiety Introduction: The substituted cyclohexane is then coupled with a brominated benzene ring.

A representative experimental workflow for the synthesis of this compound is illustrated in the diagram below.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of (4-bromobenzyl)phosphonic acid diethyl ester [5]

-

In a reaction flask, 4-bromobenzyl bromide and triethyl phosphite (in a molar ratio of approximately 1:1.5) are combined.[5]

-

The mixture is heated and refluxed for several hours.

-

After the reaction is complete, excess triethyl phosphite is removed by distillation under reduced pressure to yield (4-bromobenzyl)phosphonic acid diethyl ester.[5]

Step 2: Wittig-Horner reaction to form 4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene [5]

-

The (4-bromobenzyl)phosphonic acid diethyl ester from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

-

The solution is cooled, and a strong base (e.g., sodium hydride) is added portion-wise while maintaining the temperature.

-

A solution of trans-4-ethylcyclohexyl formaldehyde in THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed for a few hours, after which it is quenched with water and extracted with an organic solvent like petroleum ether.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude vinylbenzene product.

Step 3: Catalytic Hydrogenation to this compound [5]

-

The 4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene is dissolved in a suitable solvent (e.g., ethanol).

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is subjected to hydrogenation with hydrogen gas until the reaction is complete.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The final product, this compound, can be further purified by recrystallization or chromatography. A purity of over 99% is often achievable.[5]

Applications and Historical Context

The primary application of this compound and its analogues lies in the field of liquid crystal technology. These compounds are key components in the formulation of liquid crystal mixtures used in various electro-optical devices.

The development of liquid crystals dates back to the late 19th century, with significant advancements in their application for displays occurring in the mid-20th century. The introduction of cyclohexylbenzene derivatives was a crucial step in creating stable and versatile liquid crystal materials with broad operating temperature ranges. The alkyl chain length on the cyclohexane ring, such as the ethyl group in the topic compound, is a critical determinant of the resulting liquid crystal's physical properties, including its clearing point and viscosity.

While the specific timeline for the discovery of the ethyl variant is not as well-documented as its propyl or pentyl counterparts, it is a logical extension of the systematic research into structure-property relationships in liquid crystal molecules. Its use as a synthetic intermediate in the pharmaceutical and agrochemical industries is also a significant application area, leveraging the reactivity of the bromo-substituent for carbon-carbon bond formation.

Logical Relationships in Application

The utility of this compound stems from its unique molecular structure, which dictates its primary applications. The logical flow from its structural features to its end-uses is depicted below.

Caption: Logical relationship between molecular features and applications.

Conclusion

This compound, while perhaps less prominent than some of its alkyl homologues, remains a compound of significant interest for researchers in materials science and organic synthesis. Its specific stereochemistry and functionalization provide a valuable tool for the design of advanced liquid crystals and complex organic molecules. The synthetic pathways, while requiring careful control, are based on well-established organic reactions, making the compound accessible for research and development purposes. Further exploration of its role in novel applications continues to be an active area of investigation.

References

- 1. 91538-82-8|this compound| Ambeed [ambeed.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. dakenam.com [dakenam.com]

- 4. en.xhtechgroup.com [en.xhtechgroup.com]

- 5. CN103242133A - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene - Google Patents [patents.google.com]

- 6. CN103242133B - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene - Google Patents [patents.google.com]

Theoretical Calculations for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a disubstituted benzene derivative with a flexible cyclohexane ring. Understanding its three-dimensional structure, electronic properties, and spectroscopic signature is crucial for applications in areas such as liquid crystals, organic electronics, and as a building block in medicinal chemistry. Theoretical calculations provide a powerful and cost-effective means to predict these properties, offering insights that can guide experimental work.

This guide details the standard computational workflow for a molecule of this nature, from initial conformational analysis to in-depth quantum chemical calculations.

Experimental and Computational Protocols

The theoretical investigation of this compound would typically involve a multi-step computational protocol to ensure a thorough analysis of its conformational space and electronic structure.

Conformational Analysis

Due to the flexibility of the ethylcyclohexyl group, a comprehensive conformational search is the initial and critical step.

-

Methodology : A molecular mechanics-based conformational search is first performed to identify low-energy conformers. The Merck Molecular Force Field (MMFF94) is a suitable choice for this purpose. The search would involve systematic rotation of all rotatable bonds, including the bond connecting the phenyl and cyclohexyl rings, and the bonds within the ethyl group.

-

Procedure :

-

The initial 3D structure of this compound is built.

-

A systematic conformational search is performed, generating a large number of possible conformers.

-

Each conformer is minimized using the MMFF94 force field.

-

The resulting unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

-

Quantum Chemical Calculations

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum chemical calculations.

-

Methodology : Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. A Pople-style basis set, such as 6-311++G(d,p), is appropriate for providing a good balance between accuracy and computational cost.

-

Procedure :

-

The geometries of the selected conformers are optimized at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR and Raman).

-

Further single-point energy calculations can be performed with larger basis sets or different functionals for more accurate electronic properties.

-

NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

Data Presentation

The quantitative data obtained from these calculations should be summarized in a clear and structured format to allow for easy interpretation and comparison.

Optimized Geometric Parameters

The following table presents a hypothetical set of key optimized geometric parameters for the lowest energy conformer.

| Parameter | Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.912 |

| C-C (aromatic) | 1.395 (avg.) | |

| C-C (cyclohexyl) | 1.538 (avg.) | |

| C-C (ethyl) | 1.541 | |

| Bond Angles (°) ** | C-C-Br | 119.8 |

| C-C-C (aromatic) | 120.0 (avg.) | |

| C-C-C (cyclohexyl) | 111.5 (avg.) | |

| Dihedral Angles (°) ** | C-C-C-C (cyclohexyl ring) | ± 55.9 (chair) |

| C(ar)-C(cy)-C(cy)-C(cy) | 178.5 |

Calculated Thermodynamic and Electronic Properties

This table summarizes the key thermodynamic and electronic properties calculated for the molecule.

| Property | Value |

| Thermodynamic Properties | |

| Zero-Point Vibrational Energy (kcal/mol) | 155.8 |

| Enthalpy (Hartree) | -2975.12 |

| Gibbs Free Energy (Hartree) | -2975.20 |

| Electronic Properties | |

| Dipole Moment (Debye) | 1.85 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.24 |

Predicted Vibrational Frequencies

A selection of predicted vibrational frequencies and their assignments are presented below.

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3075 | 15.2 | Aromatic C-H stretch |

| 2960 | 120.5 | Aliphatic C-H stretch (asymmetric) |

| 2870 | 85.3 | Aliphatic C-H stretch (symmetric) |

| 1595 | 25.8 | Aromatic C=C stretch |

| 1070 | 45.1 | C-Br stretch |

| 825 | 60.7 | Aromatic C-H out-of-plane bend |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound.

Interrelation of Calculated Properties

The diagram below shows the logical relationship between the primary calculations and the derived molecular properties.

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene material safety data sheet (MSDS)

An in-depth technical guide on the material safety of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is not available at this time. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this chemical compound could not be located in publicly available resources.

Safety data sheets are comprehensive documents that provide crucial information on the physical, chemical, and toxicological properties of a substance, as well as recommendations for safe handling, storage, and disposal. Without the official SDS from a manufacturer or a recognized chemical safety database, it is not possible to construct an accurate and reliable technical guide that meets the detailed requirements of researchers, scientists, and drug development professionals.

Creating a safety guide by extrapolating data from structurally similar compounds would be scientifically unsound and could lead to inaccurate and potentially hazardous recommendations. The specific arrangement of the bromo, ethyl, and cyclohexyl groups in this compound will determine its unique toxicological and chemical properties.

For professionals working with this compound, it is imperative to obtain the official Safety Data Sheet from the chemical supplier. This document is the primary source for:

-

Hazard Identification: Including GHS classifications, signal words, hazard statements, and precautionary statements.

-

Physical and Chemical Properties: Such as melting point, boiling point, flash point, and solubility.

-

Toxicological Data: Including acute and chronic health effects, routes of exposure, and ecotoxicity data.

-

Exposure Controls and Personal Protection: Recommendations for engineering controls, personal protective equipment (PPE), and occupational exposure limits.

-

First-Aid and Emergency Procedures: Detailed instructions for responding to accidental exposure or release.

-

Handling and Storage: Guidelines for safe storage conditions and handling practices.

Given the absence of this foundational safety information, the creation of quantitative data tables, detailed experimental protocols, and workflow diagrams as requested cannot be fulfilled. Researchers and all personnel handling this substance are strongly advised to contact their supplier to obtain the official and specific Material Safety Data Sheet for this compound before its use.

Methodological & Application

Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key building block in the synthesis of high-performance liquid crystals, which are integral components of modern display technologies such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The presence of the trans-4-ethylcyclohexyl group imparts desirable properties to the final liquid crystal molecules, including a broad nematic temperature range, high thermal stability, and low viscosity, which are crucial for fast-switching and high-resolution displays.

This document provides detailed application notes on the utility of this compound in the synthesis of nematic liquid crystals and a comprehensive experimental protocol for a typical synthesis.

Application Notes

The primary application of this compound in liquid crystal synthesis is as an aryl halide precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the substituted benzene ring of the starting material and another aromatic or heterocyclic unit, leading to the construction of the rigid mesogenic core of the liquid crystal molecule.

A common synthetic target is the class of 4,4'-disubstituted biphenyls, where the 4-(trans-4-ethylcyclohexyl)phenyl moiety is coupled with another functionalized phenyl group. A particularly relevant example is the synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. The cyano (-CN) group introduces a strong dipole moment, which is essential for the dielectric anisotropy required for the alignment of the liquid crystal molecules in an electric field.

The general synthetic strategy involves the reaction of this compound with a suitable boronic acid, such as 4-cyanophenylboronic acid, in the presence of a palladium catalyst and a base. The resulting biphenyl structure possesses the necessary rod-like shape to exhibit liquid crystalline properties.

Quantitative Data

| Property | Value (for 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile) |

| Molecular Formula | C24H29N[1] |

| Molecular Weight | 331.5 g/mol [1] |

| Melting Point (Crystal to Nematic) | Not explicitly stated, but nematic phase is present. |

| Clearing Point (Nematic to Isotropic) | Not explicitly stated, but nematic phase is present. |

| Appearance | White solid/powder[2] |

Experimental Protocols

Synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a nematic liquid crystal using this compound as a starting material.

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

Polarized optical microscope

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene and a small amount of water (e.g., 4:1 toluene:water). The biphasic system can be effective for Suzuki couplings.

-

Degas the mixture by bubbling an inert gas (nitrogen or argon) through the solvent for 15-20 minutes.

-

-

Catalyst Addition:

-

In a separate small vial, prepare the palladium catalyst by mixing palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel. A mixture of hexanes and ethyl acetate is typically used as the eluent, with the polarity gradually increased.

-

Collect the fractions containing the desired product and concentrate them using a rotary evaporator.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Observe the liquid crystalline phases and phase transitions (clearing point) using a polarized optical microscope with a hot stage.

-

Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Visualizations

Signaling Pathway Diagram

Caption: Synthetic pathway for a nematic liquid crystal.

Experimental Workflow Diagram

Caption: Workflow for liquid crystal synthesis and characterization.

References

Application Notes and Protocols: 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene as a Precursor for Advanced OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility compared to traditional liquid crystal displays (LCDs). The performance of an OLED device is intrinsically linked to the chemical and photophysical properties of the organic materials used within its layers. 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key building block in the synthesis of high-performance OLED materials, particularly for host and hole-transporting layers (HTL). Its unique structure, featuring a reactive bromine atom on a benzene ring and a bulky, non-planar trans-4-ethylcyclohexyl group, allows for the creation of molecules with desirable thermal stability, solubility, and charge-transporting properties.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the straightforward synthesis of complex aromatic structures.[1][[“]][3][4][5] The trans-4-ethylcyclohexyl moiety introduces steric hindrance, which can prevent intermolecular aggregation and crystallization of the final material, leading to improved film morphology and device stability. This application note provides detailed protocols for the synthesis of representative OLED materials derived from this compound and the subsequent fabrication of an OLED device.

Application Notes

The primary application of this compound in the context of OLEDs is as a precursor for the synthesis of:

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent emitter. The host material facilitates charge transport and transfers energy to the emitter. The bulky cyclohexyl group helps to create an amorphous film, preventing aggregation of the emitter molecules and reducing efficiency roll-off at high brightness.[6][7][8]

-

Hole Transport Materials (HTMs): The triphenylamine and carbazole moieties, when coupled with the this compound core, result in materials with excellent hole mobility.[9][10] Efficient hole injection and transport are crucial for balancing charge carriers within the emissive layer, leading to higher device efficiency and lower operating voltages.[11]

The Suzuki-Miyaura cross-coupling reaction is the key synthetic transformation that utilizes this compound to build these larger, functional molecules.[1][3][4][5] This reaction is known for its high tolerance of various functional groups and generally provides high yields.[3]

Experimental Protocols

Protocol 1: Synthesis of 9-(4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-yl)-9H-carbazole (Host Material)

This protocol describes the synthesis of a carbazole-biphenyl derivative, a common scaffold for OLED host materials, via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (Carbazole-biphenyl boronic acid pinacol ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and deionized water (20 mL).

-

Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a nitrogen atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

-

Characterization: Collect the fractions containing the desired product and remove the solvent to yield a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4'-(trans-4-ethylcyclohexyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (Hole Transport Material)

This protocol outlines the synthesis of a triphenylamine-biphenyl derivative, a typical structure for hole transport materials.

Materials:

-

This compound

-

4-(Diphenylamino)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Toluene

Procedure:

-

Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and deionized water (25 mL).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of oxygen.

-

Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 48 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and add ethyl acetate (30 mL). Wash the organic layer with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel using a hexane/toluene gradient.

-

Characterization: Combine the product-containing fractions and evaporate the solvent to obtain the pure product as a white to off-white powder. Confirm the structure using NMR and mass spectrometry.

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of a small-molecule OLED device by thermal evaporation.[12][13][14][15][16]

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Synthesized Hole Transport Material (e.g., 4'-(trans-4-ethylcyclohexyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine)

-

Synthesized Host Material (e.g., 9-(4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-yl)-9H-carbazole)

-

Phosphorescent emitter (e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃])

-

Electron Transport Material (ETM) (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃))

-

Electron Injection Material (EIM) (e.g., Lithium Fluoride (LiF))

-

Cathode material (e.g., Aluminum (Al))

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

-

UV-Ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum:

-

Hole Transport Layer (HTL): Evaporate the synthesized HTM to a thickness of 40 nm.

-

Emissive Layer (EML): Co-evaporate the synthesized host material and the phosphorescent emitter (e.g., 6% Ir(ppy)₃) to a thickness of 30 nm.

-

Electron Transport Layer (ETL): Evaporate Alq₃ to a thickness of 20 nm.

-

-

-

Cathode Deposition:

-

Deposit a thin layer of LiF (1 nm) as the electron injection layer.

-

Deposit a layer of Al (100 nm) as the cathode. The deposition is done through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the fabricated device to a nitrogen-filled glovebox.

-

Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

-

-

Characterization:

-

Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

-

Measure the electroluminescence (EL) spectrum using a spectrometer.

-

Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.

-

Data Presentation

The following tables present expected quantitative data for OLED materials derived from this compound, based on reported values for structurally similar compounds.

Table 1: Synthesis Yields and Purity

| Compound ID | Target Material | Reaction Type | Typical Yield (%) | Purity (%) (Post-Chromatography) |

| HM-01 | 9-(4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-yl)-9H-carbazole | Suzuki Coupling | 75 - 85 | >99.5 |

| HTM-01 | 4'-(trans-4-ethylcyclohexyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine | Suzuki Coupling | 80 - 90 | >99.5 |

Table 2: Photophysical and Thermal Properties of Synthesized Materials

| Compound ID | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Triplet Energy (ET) (eV) | Glass Transition Temperature (Tg) (°C) |

| HM-01 | ~ -5.7 | ~ -2.4 | ~ 2.9 | ~ 110 |

| HTM-01 | ~ -5.4 | ~ -2.3 | N/A | ~ 95 |

Note: These values are estimates based on similar compounds and may vary.

Table 3: Representative OLED Device Performance

| Device Configuration | Host Material | Emissive Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |

| ITO/HTM-01/HM-01:Ir(ppy)₃/Alq₃/LiF/Al | HM-01 | Ir(ppy)₃ (Green) | ~ 20 | ~ 70 | ~ 65 | ~ 3.0 |

Device performance is highly dependent on the optimization of layer thicknesses and fabrication conditions.

Mandatory Visualizations

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 8. noctiluca.eu [noctiluca.eu]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. displayman.com [displayman.com]

- 13. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]

- 14. How are OLEDs Made? - Avantama AG [avantama.com]

- 15. ossila.com [ossila.com]

- 16. scribd.com [scribd.com]

Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a powerful and versatile method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key building block in the synthesis of liquid crystal materials and other functional organic molecules. This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

(Note: An image of the chemical reaction would be placed here in a real document.)

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a representative example. The reaction conditions may require optimization for different arylboronic acids.

Materials and Equipment:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (1.0 g, 3.39 mmol), phenylboronic acid (0.49 g, 4.07 mmol, 1.2 equiv), and potassium carbonate (1.4 g, 10.17 mmol, 3.0 equiv).

-

Add a magnetic stir bar to the flask.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.015 g, 0.068 mmol, 2 mol%) and triphenylphosphine (0.071 g, 0.271 mmol, 8 mol%) in 10 mL of toluene.

-

Add the catalyst solution to the reaction flask.

-

Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Add 30 mL of deionized water and 30 mL of ethyl acetate to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.

-

Data Presentation

Table 1: Representative Reaction Parameters for Suzuki Coupling of this compound with Various Arylboronic Acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (3) | Toluene/Ethanol/H₂O | 80 | 18 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 85 | 20 | 95 |

| 4 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 85 |

Table 2: Analytical Data for 4-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.

| Analysis | Result |

| Appearance | White to off-white solid |

| Melting Point | 128-130 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.35-7.30 (m, 1H), 2.55-2.45 (m, 1H), 1.95-1.85 (m, 4H), 1.50-1.20 (m, 6H), 0.90 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.8, 140.9, 139.8, 128.7, 127.2, 127.0, 126.9, 44.9, 34.5, 33.8, 29.1, 12.1 |

| Mass Spec (EI) | m/z 278.20 (M⁺) |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A streamlined workflow for the Suzuki coupling experiment.

Conclusion

This application note provides a reliable and detailed protocol for the Suzuki coupling of this compound with arylboronic acids. The presented methodology, data, and visualizations offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The protocol can be adapted for a wide range of substrates, making it a valuable tool for the synthesis of diverse biphenyl derivatives.

Application Notes and Protocols: Heck Reaction Conditions for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] Given that this compound is an aryl bromide with an electron-donating alkyl substituent, the conditions outlined below are tailored to provide a high probability of success for this type of substrate.

I. Overview of the Heck Reaction

The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3] The catalytic cycle generally proceeds through a Pd(0)/Pd(II) cycle. The reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

A general workflow for the Heck reaction is depicted below:

Caption: A generalized experimental workflow for performing a Heck reaction.

II. Recommended Heck Reaction Conditions for this compound

The following tables summarize various successful Heck reaction conditions for aryl bromides, particularly those bearing electron-donating groups, which are analogous to the target substrate. These conditions can serve as a starting point for optimization.

Table 1: Catalyst Systems and Ligands

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |

| Pd(OAc)₂ | None (ligandless) | 0.1 - 2 | Often effective at higher temperatures. |

| Pd(OAc)₂ | PPh₃ | 1 - 5 | A common and robust phosphine ligand. |

| Pd(OAc)₂ | P(t-Bu)₃ | 1 - 2 | A bulky phosphine ligand, can be very effective.[4] |

| Pd/C | None | 1 - 5 | A heterogeneous catalyst that can be filtered off.[5] |

| Pd EnCat™ | None | 0.1 - 1 | A microencapsulated heterogeneous catalyst.[5] |

| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) Precursors | 1 - 2 | Known for high thermal stability and activity.[1][2] |

Table 2: Bases, Solvents, and Additives

| Base | Solvent(s) | Additive(s) | Temperature (°C) |

| K₂CO₃ | DMF, DMF/H₂O (1:1) | None | 80 - 120[1] |

| Na₂CO₃ | NMP, DMA | Bu₄NCl (TBAC) | 100 - 140[5][6] |

| Et₃N (Triethylamine) | DMF, Acetonitrile | None | 80 - 100 |

| Cs₂CO₃ | Dioxane, Toluene | None | 100 - 120 |

| K₃PO₄ | DMF, NMP | None | 80 - 120 |

III. Detailed Experimental Protocols

Below are two detailed protocols that can be adapted for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Protocol 1: Homogeneous Catalysis with Pd(OAc)₂/PPh₃

This protocol employs a common and reliable homogeneous catalyst system.

Materials:

-

This compound (1.0 mmol)

-

Alkene (e.g., Styrene, 1.2 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure: